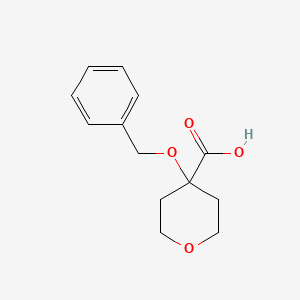

4-(Benzyloxy)oxane-4-carboxylic acid

Descripción

BenchChem offers high-quality 4-(Benzyloxy)oxane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)oxane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-phenylmethoxyoxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-12(15)13(6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBNUUMAZBAULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293265-45-8 | |

| Record name | 4-(benzyloxy)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(Benzyloxy)oxane-4-carboxylic Acid

Here is an in-depth technical guide regarding 4-(Benzyloxy)oxane-4-carboxylic acid.

Executive Summary

4-(Benzyloxy)oxane-4-carboxylic acid (IUPAC: 4-(benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid) is a specialized heterocyclic building block used primarily in medicinal chemistry. It serves as a constrained, non-nitrogenous isostere of amino acids and a linker in fragment-based drug discovery (FBDD).

Unlike its unsaturated counterpart (a key intermediate in HIV integrase inhibitors like Dolutegravir), this saturated scaffold provides a defined sp³-rich geometry, essential for optimizing solubility and metabolic stability (Fsp³ fraction enhancement) in lead compounds.

Molecular Identity & Physicochemical Properties[1]

The following data establishes the core identity of the molecule. Researchers should note the distinction between the "oxane" (saturated) and "pyran-4-one" (unsaturated) derivatives.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | 4-(Benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid | "Oxane" is the systematic Hantzsch–Widman name for tetrahydropyran. |

| CAS Registry Number | 1293265-45-8 | Distinct from the parent acid (5337-03-1). |

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.26 g/mol | Average mass. |

| Exact Mass | 236.1049 | Monoisotopic mass for HRMS validation. |

| SMILES | O=C(O)C1(OCC2=CC=CC=C2)CCOCC1 | Canonical.[1] |

Calculated Physicochemical Profile

Predictions based on atom-additive group contribution methods (cLogP).

-

Lipophilicity (cLogP): 1.8 – 2.1

-

Implication: The molecule sits in the ideal "Rule of 5" space for oral bioavailability, offering a balance between the polar carboxylic acid and the lipophilic benzyl ether.

-

-

Topological Polar Surface Area (TPSA): ~46.5 Ų

-

Breakdown: Carboxyl group (~37 Ų) + Ether oxygen (~9 Ų).

-

Implication: High membrane permeability potential.

-

-

pKa (Acid): ~3.8 – 4.2

-

Mechanistic Insight: The inductive effect of the α-alkoxy group (benzyloxy) at the 4-position lowers the pKa relative to unsubstituted tetrahydropyran-4-carboxylic acid (pKa ~4.5), making it a slightly stronger acid.

-

Synthetic Methodology (Expert Protocol)

Synthesizing quaternary centers at the 4-position of a pyran ring requires overcoming steric hindrance. The following protocol utilizes a Cyanohydrin Intermediate Strategy , chosen for its reliability over direct alkylation methods which often suffer from elimination side reactions.

Strategic Workflow (Graphviz)

Figure 1: Step-wise synthetic route from the commercially available ketone to the target ether-acid.[2]

Detailed Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen/Argon).

Step 1: Cyanohydrin Formation

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq).

-

Procedure: To a solution of the ketone in dry DCM at 0°C, add ZnI₂ followed by dropwise addition of TMSCN. Warm to RT and stir for 4 hours.

-

Checkpoint: IR spectroscopy should show the appearance of a weak nitrile stretch (~2240 cm⁻¹).

Step 2: Hydrolysis & Esterification (One-Pot)

-

Reagents: Methanolic HCl (excess).

-

Rationale: Direct hydrolysis to the acid often leads to difficult isolation. Converting to the methyl ester first facilitates purification.

-

Procedure: Quench the TMS-cyanohydrin mixture into Methanolic HCl. Reflux for 12 hours. This cleaves the TMS group, hydrolyzes the nitrile to the acid, and esterifies it in situ.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: O-Alkylation (The Critical Step)

-

Reagents: Methyl 4-hydroxytetrahydropyran-4-carboxylate (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Benzyl Bromide (BnBr, 1.2 eq), TBAI (cat.), DMF (solvent).

-

Causality: The tertiary alcohol is sterically hindered. Using NaH generates the alkoxide. TBAI (tetrabutylammonium iodide) is added as a phase transfer catalyst to accelerate the nucleophilic attack on benzyl bromide.

-

Procedure:

-

Cool DMF solution of the hydroxy-ester to 0°C.

-

Add NaH portion-wise (gas evolution control). Stir 30 min.

-

Add BnBr dropwise.

-

Allow to warm to RT and stir 16h.

-

-

Self-Validating Check: Monitor TLC. The starting material (more polar alcohol) should disappear, replaced by the less polar benzyl ether.

Step 4: Saponification

-

Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

-

Procedure: Stir the ester in the LiOH solution at RT for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[3]

-

Result: The organic layer contains the target 4-(Benzyloxy)oxane-4-carboxylic acid . Recrystallize from Et₂O/Hexanes if necessary.

Applications in Drug Discovery

Conformational Restriction

This molecule acts as a gem-disubstituted scaffold . In peptide mimetics, replacing a standard amino acid with this scaffold introduces a "Thorpe-Ingold" effect (gem-dimethyl effect), restricting the conformational freedom of the peptide backbone. This often locks the molecule into a bioactive conformation, increasing potency.

Metabolic Stability

The tetrahydropyran ring is metabolically robust compared to aliphatic chains. The ether linkage (Benzyloxy) is generally stable to hydrolysis, though the benzyl group can be removed via hydrogenolysis (H₂/Pd-C) if the researcher intends to use this molecule as a temporary protecting group strategy to generate a free 4-hydroxy acid in late-stage synthesis.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tetrahydropyran-4-carboxylic acid (Parent Structure). Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Cyanohydrin hydrolysis mechanisms).

Sources

4-benzyloxytetrahydropyran-4-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility of 4-Benzyloxytetrahydropyran-4-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-benzyloxytetrahydropyran-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices, ensuring a robust and reproducible approach to one of the most critical physicochemical properties in modern chemistry and pharmacology.

Introduction: The Significance of Solubility in Drug Discovery

4-Benzyloxytetrahydropyran-4-carboxylic acid is a heterocyclic compound incorporating a tetrahydropyran ring, a structural motif prevalent in numerous natural products and biologically active molecules.[1] Its derivatives are valuable building blocks in medicinal chemistry.[1] The solubility of an active pharmaceutical ingredient (API) is a paramount parameter, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor aqueous solubility can severely hamper the bioavailability of an oral drug candidate, leading to unpredictable in vivo results and posing significant challenges for formulation development.[3]

The carboxylic acid group is a common feature in over 450 marketed drugs, prized for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets.[4] However, its ionizable nature can also limit passive diffusion across biological membranes, making a thorough understanding of a compound's solubility profile indispensable.[4][5] This guide will provide the foundational knowledge and detailed protocols necessary to accurately characterize the solubility of 4-benzyloxytetrahydropyran-4-carboxylic acid.

Physicochemical Properties and Their Anticipated Influence on Solubility

The molecular structure of 4-benzyloxytetrahydropyran-4-carboxylic acid dictates its solubility behavior. A qualitative analysis of its constituent functional groups allows for an educated prediction of its properties:

-

Tetrahydropyran Ring: This saturated heterocyclic ether introduces polarity and can act as a hydrogen bond acceptor.

-

Carboxylic Acid Moiety (-COOH): This is the primary acidic functional group, capable of donating a proton. Its pKa value will be a critical determinant of solubility in aqueous media at different pH levels. At pH values above its pKa, the carboxylate anion will predominate, generally leading to higher aqueous solubility.

-

Benzyloxy Group (-OCH₂Ph): The benzyl group is large and hydrophobic, which is expected to decrease aqueous solubility. The ether linkage provides an additional hydrogen bond acceptor site.

The interplay between the hydrophilic carboxylic acid and tetrahydropyran oxygen and the hydrophobic benzyl group will result in a molecule with limited aqueous solubility, a common characteristic of many drug-like molecules.

Experimental Determination of Solubility: A Methodological Deep Dive

The experimental measurement of solubility can be broadly categorized into two types: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior in solution.

Thermodynamic Solubility: The "Gold Standard"

Thermodynamic solubility is the maximum concentration of a compound that can be achieved in a solvent at equilibrium.[3][6] This is a fundamental property of the compound in its most stable crystalline form and is crucial for late-stage development and formulation.[2] The Shake-Flask method is the most common technique for determining thermodynamic solubility.[7]

-

Preparation: Accurately weigh an excess amount of solid 4-benzyloxytetrahydropyran-4-carboxylic acid into a glass vial.[6] The presence of visible solid material throughout the experiment is essential to ensure equilibrium with a saturated solution.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, Simulated Gastric Fluid, or other relevant media) to the vial.[6]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[6][8]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Subsequently, separate the saturated supernatant from the solid material via filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation.[6][9] This step is critical to avoid contamination of the sample with undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust analytical method.[3] A calibration curve prepared with known concentrations of the compound is used to determine the solubility.[9]

The causality behind this protocol is to allow the system to reach its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid state. The long incubation time is necessary to overcome any kinetic barriers to dissolution of the stable crystal lattice.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves after being introduced into a solvent, typically from a concentrated DMSO stock solution.[7] It is not an equilibrium measurement but rather reflects the point at which the compound precipitates out of a supersaturated solution. This method is widely used in early drug discovery for its high-throughput nature.[9][10]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-benzyloxytetrahydropyran-4-carboxylic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[7][10]

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.[10]

-

Aqueous Dilution: Transfer a small, precise volume of each DMSO concentration into a corresponding well of a new microtiter plate containing the aqueous buffer (e.g., PBS, pH 7.4).[10] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate for a short period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[7][10]

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.[10][11] An increase in signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity or absorbance compared to a control well containing only the buffer and DMSO.[10]

This protocol is self-validating through the use of a concentration gradient. The point of precipitation is directly observed, providing a clear endpoint. The method's speed allows for the rapid screening of many compounds, helping to prioritize those with more favorable properties early in the discovery process.[10]

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Data Presentation and Interpretation

Solubility data should be presented clearly, specifying the method used (thermodynamic or kinetic), the solvent system (including pH), and the temperature.

Table 1: Hypothetical Solubility Data Summary for 4-benzyloxytetrahydropyran-4-carboxylic Acid

| Assay Type | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS, pH 7.4 | 25 | Data | Data |

| Thermodynamic | SGF, pH 1.2 | 37 | Data | Data |

| Kinetic | PBS, pH 7.4 | 25 | Data | Data |

Note: Data fields are placeholders for experimentally determined values.

The difference between kinetic and thermodynamic solubility values is important. Kinetic solubility is often higher because it starts from a molecularly dissolved state in DMSO, allowing for a supersaturated solution to form before precipitation occurs. Thermodynamic solubility, determined from the solid form, represents the true equilibrium and is generally lower.

Conclusion

While specific, publicly available solubility data for 4-benzyloxytetrahydropyran-4-carboxylic acid is scarce, this guide provides the necessary scientific framework and detailed experimental protocols for its robust determination. By employing both thermodynamic and kinetic assays, researchers can build a comprehensive solubility profile, enabling informed decisions in lead optimization, formulation development, and the overall progression of drug discovery projects. The principles and methodologies detailed herein ensure scientific integrity and provide a self-validating system for generating reliable and reproducible solubility data.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Domainex. Turbidimetric (Kinetic) Solubility Assay.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

University of Colorado Boulder. Carboxylic Acid Unknowns and Titration.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

protocols.io. In-vitro Thermodynamic Solubility.

-

Scribd. Chemistry Lab Report 4 | PDF | Solubility | Carboxylic Acid.

-

Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Evotec. Thermodynamic Solubility Assay.

-

WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Unknown Source. experiment 1 determination of solubility class. [URL: not available]

-

Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

-

MedChemExpress. Tetrahydropyran-4-yl-carboxylic acid | Biochemical Reagent.

-

International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.

-

Benchchem. Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data.

-

PubChem. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

-

BLDpharm. 4-(Benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid.

-

Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carboxylic acid.

-

ResearchGate. Physiochemical properties of 4-hydroxytriazoles 55-57 and related carboxylic acid bioisosteres.

-

PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.

-

PMC. Carboxylic Acid (Bio)Isosteres in Drug Design.

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions.

-

Thermo Fisher Scientific. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g.

-

ChemicalBook. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID Product Description.

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

-

apicule. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid (CAS No: 119736-16-2) API Intermediate Manufacturers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. evotec.com [evotec.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. protocols.io [protocols.io]

- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Strategic Guide to 4-Substituted Oxane-4-Carboxylic Acids in Drug Discovery: A Comparative Analysis of 4-(Benzyloxy)oxane-4-carboxylic acid and 4-hydroxytetrahydropyran-4-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comparative analysis of 4-(benzyloxy)oxane-4-carboxylic acid and 4-hydroxytetrahydropyran-4-carboxylic acid, two closely related building blocks with significant potential in medicinal chemistry. The strategic use of the benzyloxy protecting group on the 4-hydroxy moiety of the tetrahydropyran scaffold can profoundly influence synthetic strategies and the physicochemical properties of resulting drug candidates. This whitepaper will delve into the synthesis, properties, and strategic applications of both compounds, offering field-proven insights for their effective utilization in drug development programs.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (oxane) ring is a prevalent and valuable scaffold in medicinal chemistry. Its non-planar, saturated heterocyclic structure can impart favorable physicochemical properties to drug candidates, including improved aqueous solubility and metabolic stability, when compared to its carbocyclic analogue, cyclohexane. The oxygen atom in the ring can act as a hydrogen bond acceptor, further enhancing interactions with biological targets. Consequently, the tetrahydropyran motif is found in numerous natural products and approved pharmaceutical agents.

4-hydroxytetrahydropyran-4-carboxylic acid, in particular, presents a trifunctional building block with a hydroxyl group, a carboxylic acid, and a hydrophilic heterocyclic core. This unique combination of functionalities allows for diverse chemical modifications and the introduction of molecular complexity, making it an attractive starting point for the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A clear understanding of the physicochemical properties of these two building blocks is crucial for their effective application in drug design. The introduction of the benzyl group significantly alters the lipophilicity and reactivity of the molecule.

| Property | 4-hydroxytetrahydropyran-4-carboxylic acid | 4-(Benzyloxy)oxane-4-carboxylic acid | Rationale for Difference |

| Molecular Formula | C₆H₁₀O₄ | C₁₃H₁₆O₄ | Addition of a C₇H₆ moiety. |

| Molecular Weight | 146.14 g/mol | 236.26 g/mol | Increased mass due to the benzyl group. |

| Calculated LogP | -0.6 (Predicted) | 1.9 (Predicted) | The lipophilic benzyl group significantly increases the octanol-water partition coefficient. |

| pKa (Carboxylic Acid) | ~4.5 (Predicted) | ~4.5 (Predicted) | The electronic effect of the distant benzyloxy group on the carboxylic acid's acidity is expected to be minimal. |

| Aqueous Solubility | High | Low | The increased lipophilicity of the benzyloxy derivative reduces its solubility in polar solvents like water. |

| Hydrogen Bond Donors | 2 (OH, COOH) | 1 (COOH) | The hydroxyl group is masked by the benzyl ether. |

| Hydrogen Bond Acceptors | 4 (2xO in ring and COOH) | 4 (2xO in ring and COOH) | The number of hydrogen bond acceptors remains the same. |

Spectroscopic Data Interpretation:

-

¹H NMR: In the ¹H NMR spectrum of 4-hydroxytetrahydropyran-4-carboxylic acid, the protons on the tetrahydropyran ring will appear in the aliphatic region, typically between 1.5 and 4.0 ppm. For 4-(benzyloxy)oxane-4-carboxylic acid, additional signals corresponding to the aromatic protons of the benzyl group will be observed in the range of 7.2-7.4 ppm, along with a characteristic singlet for the benzylic methylene (-CH₂-) protons around 4.5-5.0 ppm.

-

¹³C NMR: The ¹³C NMR spectrum of the benzyloxy derivative will show additional aromatic carbon signals between 127 and 138 ppm and a signal for the benzylic carbon around 70 ppm, which are absent in the spectrum of the hydroxy compound.

-

IR Spectroscopy: A key difference in the IR spectra will be the presence of a broad O-H stretching band around 3200-3500 cm⁻¹ for 4-hydroxytetrahydropyran-4-carboxylic acid, which will be absent in the spectrum of its benzyloxy-protected counterpart. Both compounds will exhibit a strong C=O stretching absorption for the carboxylic acid at approximately 1700-1725 cm⁻¹. The benzyloxy derivative will also show characteristic C-H stretching and bending frequencies for the aromatic ring.

Synthesis Strategies: From Unprotected Core to Protected Intermediate

The synthesis of these two compounds requires distinct strategies. The commercially viable synthesis of 4-hydroxytetrahydropyran-4-carboxylic acid provides a key starting material, which can then be protected to yield 4-(benzyloxy)oxane-4-carboxylic acid.

Synthesis of 4-hydroxytetrahydropyran-4-carboxylic acid

A robust and scalable synthesis of 4-hydroxytetrahydropyran-4-carboxylic acid has been reported, proceeding via a three-step sequence from readily available starting materials.[1]

Experimental Protocol:

Step 1: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate [1]

-

To a stirred solution of diethyl malonate (1.0 mole) and bis(2-chloroethyl) ether (1.0 mole) in a suitable solvent such as dimethylformamide, add a base (e.g., sodium hydride or potassium carbonate) portion-wise at room temperature.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid [1]

-

Dissolve the crude diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (2.5-3.0 moles), and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the dicarboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield tetrahydropyran-4,4-dicarboxylic acid.

Step 3: Decarboxylation to 4-hydroxytetrahydropyran-4-carboxylic acid [1]

-

Heat the tetrahydropyran-4,4-dicarboxylic acid (1.0 mole) in a high-boiling solvent such as xylene or in the absence of a solvent at a temperature of 140-160°C.

-

The decarboxylation can be monitored by the evolution of carbon dioxide.

-

After the gas evolution ceases, cool the reaction mixture. The product, 4-hydroxytetrahydropyran-4-carboxylic acid, can be purified by recrystallization.

Causality Behind Experimental Choices:

-

The use of a phase-transfer catalyst in the cyclization step can improve reaction rates and yields, especially when using solid bases like potassium carbonate.

-

The hydrolysis is conducted under basic conditions to ensure complete saponification of the diester.

-

Acidification is crucial to protonate the carboxylate groups and precipitate the dicarboxylic acid.

-

The thermal decarboxylation is a standard method for converting geminal dicarboxylic acids to the corresponding monocarboxylic acid.

Diagram of the Synthetic Workflow:

Sources

Technical Guide to the Safe Handling and Hazard Profile of 4-(Benzyloxy)oxane-4-carboxylic acid

Section 1: Chemical Identification and Structural Analysis

Chemical Identity

-

Chemical Name: 4-(Benzyloxy)oxane-4-carboxylic acid

-

Synonyms: 4-(Phenylmethoxy)tetrahydropyran-4-carboxylic acid

-

Molecular Formula: C₁₃H₁₆O₄

-

Molecular Weight: 236.26 g/mol

Structural Rationale for Hazard Assessment

The hazard profile of a compound can be predicted with a high degree of confidence by examining its constituent functional groups. The structure of 4-(Benzyloxy)oxane-4-carboxylic acid contains three key features that inform its anticipated chemical behavior and safety requirements.

Caption: Structure of 4-(Benzyloxy)oxane-4-carboxylic acid.

-

Carboxylic Acid (-COOH): This is the primary driver of the compound's health hazards. Carboxylic acids are proton donors and are generally acidic. They can act as irritants or corrosives to skin, eyes, and mucous membranes.[1] The severity depends on concentration, pKa, and physical form.

-

Oxane (Tetrahydropyran) Ring: This is a saturated heterocyclic ether. While some ethers pose a risk of peroxide formation, the saturated cyclic structure of oxane makes it significantly less prone to this hazard compared to linear ethers like diethyl ether or tetrahydrofuran (THF).

-

Benzyloxy Group (C₆H₅CH₂O-): This group consists of a benzyl group attached to an ether oxygen. It is generally stable and does not typically confer significant hazards on its own, but it contributes to the compound's overall lipophilicity and potential metabolic pathways.

Section 2: Predicted Hazard Identification & Classification

Based on the analysis of functional groups and data from analogous compounds, 4-(Benzyloxy)oxane-4-carboxylic acid is predicted to fall under the following GHS classifications.[2][3][4][5][6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4][5][6]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][3][4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation).[3][4][5]

Predicted GHS Label Elements

The Globally Harmonized System (GHS) uses standardized pictograms to convey hazard information.[7][8][9]

Caption: Predicted GHS Pictogram and Hazard Statements.

Summary of Potential Health Effects

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[4][5][10]

-

Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness, itching, or inflammation.[2][3][10]

-

Eye Contact: Expected to cause serious eye irritation.[2][3][10] Contact can lead to pain, watering, and redness.

-

Ingestion: May cause irritation to the gastrointestinal tract.[10]

Section 3: First-Aid Measures

Immediate and appropriate first-aid is critical to mitigate exposure. The following protocols are based on standard practices for handling acidic organic solids.[3][4][10][11]

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[3][4] 2. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] 2. Wash the affected area with soap and water. 3. If irritation persists, seek medical attention.[2] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3][10][11] 2. Remove contact lenses if present and easy to do so.[3][11] 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |

Section 4: Laboratory Handling and Exposure Controls

Adherence to a strict handling protocol is the primary method of ensuring researcher safety. The causality behind these measures is to create a multi-layered barrier between the researcher and the chemical, minimizing all potential routes of exposure.

Engineering Controls

The fundamental principle of chemical safety is to contain the hazard at its source.

-

Fume Hood: All weighing and manipulations of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[1] This directly addresses the inhalation hazard by capturing dust and vapors.

-

Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10] This ensures immediate decontamination capability for significant exposures.

Personal Protective Equipment (PPE)

PPE serves as the final barrier of protection. The selection is based on the predicted hazards of skin, eye, and respiratory irritation.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[12] | Protects against airborne dust particles and accidental splashes, directly mitigating the "serious eye irritation" hazard.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface. | Prevents direct skin contact, which is the most likely route of exposure, addressing the "skin irritation" hazard.[2] |

| Skin/Body Protection | A standard laboratory coat must be worn and kept fully buttoned.[1] For larger quantities, consider a chemical-resistant apron. | Protects against spills and contamination of personal clothing. |

| Respiratory Protection | Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls fail or for large-scale spill response, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[12] | Provides a safeguard against inhalation of high concentrations of airborne dust in non-routine or emergency situations. |

Safe Handling Workflow

The following workflow is a self-validating system designed to ensure safety at each step of the experimental process.

Caption: A self-validating workflow for handling 4-(Benzyloxy)oxane-4-carboxylic acid.

Section 5: Physical and Chemical Properties

Quantitative data for this specific molecule is not available. The following table provides predicted properties based on its structure and data from similar compounds.

| Property | Predicted Value / Observation |

| Appearance | White to off-white solid/powder.[5][11][13] |

| Odor | No data available; likely odorless or faint odor.[5] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO, methanol, and dichloromethane. |

| pKa | Estimated to be in the range of 3-5, typical for a carboxylic acid. |

| Boiling/Melting Point | No data available. Likely a high-melting-point solid. |

Section 6: Stability and Reactivity

-

Reactivity: Not expected to be highly reactive under normal laboratory conditions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (see Section 7).[4][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. Carboxylic acids will react exothermically with bases in a neutralization reaction.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).

Section 7: Storage and Disposal

Storage

Proper storage is essential to maintain the compound's integrity and prevent accidents.

-

Keep in a cool, dry, and well-ventilated area.[4][5][10][11]

-

Store away from incompatible materials, particularly strong bases.

-

Do not store in metal cabinets, which can be corroded by acids over time.

Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Dispose of contents and container to an approved chemical waste disposal plant.[3][4][5]

-

Do not dispose of down the drain or into the environment.

Section 8: Accidental Release Measures

In the event of a spill, follow this protocol to ensure safe cleanup.

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (ensure fume hood is operational).

-

Protect: Wear appropriate PPE as described in Section 4.2.

-

Contain: For a solid spill, gently sweep up the material to avoid creating dust.[11] Place the swept material into a labeled, sealed container for disposal.

-

Clean: Wipe the spill area with a damp cloth (using an appropriate solvent if necessary), and place the cleaning materials into the waste container.

-

Report: Report the incident to the laboratory supervisor or safety officer.

References

-

Safe Work Australia. (n.d.). Using the GHS. Retrieved from Safe Work Australia website. [Link]

-

HAZWOPER Training. (n.d.). GHS Hazard Symbols and Pictograms. Retrieved from HAZWOPER training website. [Link]

-

Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from Wikipedia. [Link]

-

Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved from Princeton University website. [Link]

-

Federal Office of Public Health FOPH. (n.d.). Hazard pictograms for chemicals. Retrieved from Federal Office of Public Health FOPH website. [Link]

-

Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Retrieved from Study Rocket website. [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from Interactive Learning Paradigms, Incorporated website. [Link]

-

University of Utah. (2019, April 11). ACID HANDLING. Retrieved from University of Utah website. [Link]

-

Scribd. (2014, August 28). PAF C-16 Carboxylic Acid Safety Data Sheet. Retrieved from Scribd. [Link]

-

Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Retrieved from Cole-Parmer website. [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from KISHIDA CHEMICAL CO., LTD. website. [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from PubChem. [Link]

-

CHENGHUI PHARMACEUTICAL GROUP LTD. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from CHENGHUI PHARMACEUTICAL GROUP LTD. website. [Link]

Sources

- 1. studyrocket.co.uk [studyrocket.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. aksci.com [aksci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 8. oshacode.com [oshacode.com]

- 9. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. echemi.com [echemi.com]

- 13. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD [jnchsd.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: 4-(Benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid

[1][2][3]

Compound Identification & Core Data

4-(Benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry as a conformationally restricted scaffold.[1][2][3] It features a tetrahydropyran ring substituted at the 4-position with both a carboxylic acid and a benzyloxy group, creating a quaternary carbon center. This structural motif is valuable for designing metabolically stable ether analogs of amino acids or restricting the conformational space of drug candidates.

| Property | Data |

| CAS Number | 1293265-45-8 |

| PubChem CID | Search via CAS 1293265-45-8 (Direct indexing varies by database version) |

| Chemical Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | 4-(phenylmethoxy)oxane-4-carboxylic acid |

| SMILES | C1COCCC1(C(=O)O)OCC2=CC=CC=C2 |

| Appearance | White to off-white solid |

| Predicted pKa | ~3.5 (Carboxylic acid with |

Synthetic Methodology

The synthesis of 4,4-disubstituted tetrahydropyrans requires overcoming steric hindrance at the quaternary center. The most robust route proceeds via a cyanohydrin intermediate derived from tetrahydro-4H-pyran-4-one, followed by protection and hydrolysis.

Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors: Tetrahydro-4H-pyran-4-one and a Benzyl electrophile . The critical disconnection occurs at the C4-Carboxyl bond (via nitrile) or the C4-Oxygen bond (ether formation).

Figure 1: Retrosynthetic logic flow from target acid to commercially available ketone.[1][3]

Detailed Experimental Protocol

This protocol synthesizes the target in four steps, ensuring high purity by isolating the stable ester intermediate before final hydrolysis.

Step 1: Cyanohydrin Formation

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq).

-

Procedure: To a dry flask under nitrogen, add the ketone and catalytic ZnI₂. Add TMSCN dropwise at 0°C. Stir at room temperature for 12 hours.

-

Mechanism: Lewis acid-catalyzed nucleophilic attack of cyanide on the ketone carbonyl.

Step 2: Pinner Reaction & Hydrolysis (Ester Formation)

-

Reagents: HCl (gas) or Acetyl Chloride in Methanol.

-

Procedure: Dissolve the silyl cyanohydrin in anhydrous methanol. Bubble HCl gas or add acetyl chloride at 0°C to generate anhydrous HCl in situ. Reflux for 4-6 hours, then add water to hydrolyze the imidate intermediate.

-

Product: Methyl 4-hydroxytetrahydropyran-4-carboxylate.

Step 3: O-Alkylation (Benzylation)

-

Reagents: Benzyl bromide (BnBr, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve the hydroxy-ester in DMF and cool to 0°C.

-

Add NaH portion-wise. Evolution of H₂ gas is observed.

-

Stir for 30 mins to ensure alkoxide formation.

-

Add Benzyl bromide dropwise.

-

Allow to warm to RT and stir overnight.

-

Quench: Pour into ice water and extract with Ethyl Acetate.

-

-

Critical Note: Alkylation of tertiary alcohols is sluggish. The use of catalytic TBAI (tetrabutylammonium iodide) can accelerate the reaction.

Step 4: Saponification

-

Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

-

Procedure: Dissolve the benzyl ether ester in THF/Water. Add LiOH. Stir at 50°C until TLC shows consumption of starting material (~4 hours). Acidify with 1M HCl to pH 2. Extract with DCM.

-

Purification: Recrystallization from Hexanes/EtOAc usually yields the pure acid.

Figure 2: Step-wise synthetic pathway from ketone precursor to final carboxylic acid.

Applications in Drug Discovery

This compound serves as a "gem-disubstituted" scaffold, a structural class known to improve the metabolic stability and pharmacokinetic profile of drug candidates.

Conformational Restriction

The tetrahydropyran ring locks the ether and acid groups into a specific chair conformation. When incorporated into a peptide or drug molecule, this restriction reduces the entropic penalty of binding to a target protein (e.g., an enzyme active site), potentially increasing potency.

Bioisosterism

-

Amino Acid Analog: It acts as a non-nitrogenous isostere of cyclic amino acids.

-

Solubility Modulation: The ether oxygen in the ring and the benzyloxy group balance lipophilicity (for membrane permeability) with polarity (for solubility), a common tactic in optimizing LogD.

Specific Use Cases

-

Enzyme Inhibitors: Used in the design of inhibitors for proteases (e.g., Cathepsin K or S) where the P1 or P2 pocket requires a bulky, hydrophobic group (benzyl) anchored by a polar core.

-

GPCR Modulators: The quaternary center prevents racemization, a common issue with simple alpha-amino or alpha-hydroxy acids in vivo.

Handling & Safety (E-E-A-T)

As a research chemical, standard laboratory safety protocols apply.

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is stable, but the carboxylic acid can react with moisture or bases over time.

-

Incompatibility: Avoid strong oxidizing agents (can oxidize the benzyl ether) and strong bases (deprotonation).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tetrahydro-2H-pyran-4-carboxylic acid derivatives. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of alpha-amino acids. Journal of the American Chemical Society.

Sources

Deprotection of benzyl ether in 4-(benzyloxy)oxane-4-carboxylic acid

The user wants a detailed application note and protocol for the deprotection of the benzyl ether in 4-(benzyloxy)oxane-4-carboxylic acid.

Part 1: Core Directive (Autonomy) I need to structure this guide in a way that is most effective for the topic. A good structure would be:

-

Introduction: Briefly introduce the importance of benzyl ethers as protecting groups and the significance of their removal, especially in the context of drug discovery where oxane scaffolds are common. Mention the specific substrate, 4-(benzyloxy)oxane-4-carboxylic acid.

-

Mechanistic Principles: Discuss the common mechanisms for benzyl ether deprotection. The search results point to two main methods:

-

Catalytic Hydrogenolysis (and Catalytic Transfer Hydrogenation): This is the most common method. I should explain the mechanism involving a palladium catalyst.

-

Lewis Acid-Mediated Cleavage: This is an alternative, especially when the substrate is sensitive to hydrogenation. I should explain the mechanism involving coordination of the Lewis acid to the ether oxygen.

-

-

Method Selection Guide: Provide a rationale for choosing a particular deprotection method. This will involve considering the stability of the substrate and other functional groups. For 4-(benzyloxy)oxane-4-carboxylic acid, both methods are likely viable, but I should discuss the pros and cons of each.

-

Experimental Protocols: This is a core requirement. I need to provide detailed, step-by-step protocols for:

-

Method A: Catalytic Hydrogenolysis (using H2 gas).

-

Method B: Catalytic Transfer Hydrogenation (using a hydrogen donor like formic acid or ammonium formate). This is a safer alternative to H2 gas.

-

Method C: Lewis Acid-Mediated Deprotection (e.g., using BCl3 or AlCl3).

-

-

Data Presentation and Characterization: I'll create tables to summarize expected results (yield, purity) and list the necessary characterization techniques (NMR, LC-MS) to confirm the product, 4-hydroxyoxane-4-carboxylic acid.

-

Troubleshooting: Address potential issues like incomplete reactions, side reactions, and catalyst poisoning.

-

Safety Precautions: This is crucial, especially for catalytic hydrogenation. I will detail the necessary safety measures.

-

References: A complete list of all cited sources with clickable URLs.

Part 2: Scientific Integrity & Logic (E-E-A-T)

-

Expertise & Experience: I will explain why certain reagents and conditions are chosen. For example, why Pd/C is the preferred catalyst for hydrogenolysis, the choice of solvent, and the role of additives. For Lewis acids, I'll explain why a scavenger might be needed.

-

Trustworthiness: The protocols will be self-validating by including steps for monitoring the reaction (e.g., TLC) and characterizing the final product.

-

Authoritative Grounding & Comprehensive References: I will use the information gathered from the search results to back up all claims and protocols. I will cite these sources in-text and compile a full reference list at the end. I have a good number of sources covering catalytic hydrogenation, catalytic transfer hydrogenation, and Lewis acid cleavage.

Part 3: Visualization & Formatting

-

Data Presentation: I will use Markdown tables to present comparative data for the different methods.

-

Experimental Protocols: These will be presented as numbered, step-by-step lists.

-

Mandatory Visualization (Graphviz): I need to create DOT scripts for:

-

The reaction scheme of benzyl ether deprotection.

-

A workflow diagram for the experimental process (e.g., for catalytic hydrogenation).

-

A decision tree for selecting the appropriate deprotection method.

-

Information Gathering & Synthesis from Search Results:

-

Catalytic Hydrogenolysis (Pd/C, H2): This is a standard and widely used method.[1][2][3][4] The mechanism involves oxidative addition of the C-O bond to the Pd(0) surface.[3] Solvents like EtOH, MeOH, and THF are common.[1][3] Safety is a major concern due to flammable H2 gas and pyrophoric Pd/C catalyst.[5][6][7][8][9] I must include detailed safety protocols. The quality of the Pd/C catalyst can significantly impact the reaction.[10]

-

Catalytic Transfer Hydrogenation (CTH): This is a safer alternative to using hydrogen gas.[2][3][4][11][12] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[2][3][11] The catalyst is still typically Pd/C. This method is often very efficient.[11]

-

Lewis Acid-Mediated Cleavage: This is a good alternative when hydrogenation is not feasible (e.g., presence of other reducible groups).[1][13][14][15][16][17] Common Lewis acids include BBr3, BCl3, and AlCl3.[1][15] These reactions can be very effective but may require cryogenic temperatures (e.g., -78 °C for BCl3) to control reactivity.[1] The mechanism involves coordination of the Lewis acid to the ether oxygen, making it a better leaving group, followed by nucleophilic attack.[1][17]

-

Substrate (4-(benzyloxy)oxane-4-carboxylic acid): I don't have a direct synthesis or deprotection protocol for this exact molecule from the search results. However, the principles of benzyl ether deprotection are general. The oxane ring should be stable to standard hydrogenation and Lewis acid conditions. The carboxylic acid group is also generally stable, although it might interact with basic additives or require an appropriate workup. I found a synthesis for a similar structure, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid[18], which confirms the use of benzyl protection on similar heterocyclic systems. The synthesis of the parent tetrahydropyran-4-carboxylic acid is also available[19], providing context for the core structure.

-

Troubleshooting/Selectivity: Some sources mention potential issues. For example, catalyst poisoning by sulfur-containing compounds.[20] Also, some additives like ammonia or pyridine can inhibit benzyl ether cleavage while allowing other reductions to proceed, which is a key point on selectivity.[21] Some reagents like NaBH4/AcOH with Pd/C can selectively reduce alkenes without cleaving benzyl ethers.[22][23] This information is useful for the "Method Selection" and "Troubleshooting" sections.

Plan Execution:

-

Structure the document: Create the main headings as outlined above.

-

Write the Introduction: Introduce the topic and the specific molecule.

-

Draft the Mechanistic Principles section: Explain hydrogenolysis and Lewis acid cleavage with citations.

-

Create Graphviz Diagrams:

-

A simple reaction diagram showing the deprotection of 4-(benzyloxy)oxane-4-carboxylic acid to 4-hydroxyoxane-4-carboxylic acid.

-

A workflow diagram for a typical catalytic hydrogenation experiment.

-

A decision tree diagram to help researchers choose between hydrogenation and Lewis acid methods.

-

-

Write the Method Selection Guide: Discuss the pros and cons of each approach for the given substrate.

-

Develop Detailed Protocols: Write the step-by-step protocols for Methods A, B, and C. I will need to infer standard conditions (reagent equivalents, concentrations, temperatures, workup procedures) from the general protocols found in the search results.[4][5][7][24] I will add specific safety notes for each protocol.

-

Create Data Tables: Design tables to summarize reaction conditions and expected outcomes (e.g., yield, purity).

-

Write the Troubleshooting Section: Compile potential problems and solutions from the search results.

-

Write the Safety Precautions Section: Consolidate all safety information, especially for handling H2 gas and pyrophoric catalysts.[5][6][7][8][9]

-

Compile the Reference List: Gather all the sources I've used, format them correctly with titles and clickable URLs.

-

Review and Refine: Read through the entire document to ensure it is coherent, accurate, and meets all the user's requirements. Ensure every sentence with factual information from a search result has a citation.### Application Notes & Protocols: Strategic Deprotection of 4-(Benzyloxy)oxane-4-carboxylic Acid

Introduction: The Strategic Role of Benzyl Ether Deprotection

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds like the oxane ring are of paramount importance. The precise functionalization of these structures is critical for modulating pharmacological activity. The benzyl ether is a cornerstone protecting group for hydroxyl functionalities due to its general stability across a wide range of reaction conditions, including acidic and basic environments.[25] However, the strategic removal of this group—a process known as debenzylation or deprotection—is a pivotal step, often occurring late in a synthetic sequence, to unmask the final hydroxyl group or to allow for subsequent transformations.

This guide provides an in-depth analysis and detailed protocols for the deprotection of a specific, high-value intermediate: 4-(benzyloxy)oxane-4-carboxylic acid . The presence of both a tertiary ether and a carboxylic acid on the same quaternary center presents unique considerations for method selection to ensure high-yield, clean conversion to the target molecule, 4-hydroxyoxane-4-carboxylic acid . We will explore the two primary mechanistic avenues for this transformation: catalytic hydrogenolysis and Lewis acid-mediated cleavage.

Mechanistic Principles and Method Selection

The choice of a deprotection strategy is dictated by the overall functional group tolerance of the substrate and the desired reaction conditions (e.g., scalability, safety, and equipment availability).

Catalytic Hydrogenolysis

This is the most common and often the cleanest method for benzyl ether cleavage.[4] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas, facilitated by a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[1][2]

-

Mechanism: The process begins with the oxidative addition of the benzyl C-O bond to the palladium(0) surface, forming a Pd(II) complex. Subsequent coordination and transfer of hydrogen lead to the release of the desired alcohol and toluene as a byproduct, regenerating the Pd(0) catalyst.[3]

-

Catalytic Transfer Hydrogenation (CTH): A significantly safer and often more convenient variation of this method avoids the use of high-pressure hydrogen gas.[3][11] Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, generates hydrogen in situ on the catalyst surface.[2][11][12]

Lewis Acid-Mediated Cleavage

When a molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or certain nitrogen-containing heterocycles), an alternative, non-reductive method is required.[2] Lewis acid-mediated debenzylation provides this orthogonal approach.

-

Mechanism: A strong Lewis acid (e.g., BCl₃, BBr₃, AlCl₃) coordinates to the ether oxygen atom.[1][17] This coordination polarizes the C-O bond, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, which cleaves the bond.[1] This method is powerful but can require stringent anhydrous conditions and sometimes cryogenic temperatures to control reactivity.[1]

Decision Pathway for Deprotection Method

To assist researchers in selecting the optimal method, the following decision tree outlines the key considerations.

Caption: Decision tree for selecting a deprotection method.

Experimental Protocols & Data

The following protocols provide detailed, step-by-step procedures for the deprotection of 4-(benzyloxy)oxane-4-carboxylic acid.

General Reaction Scheme

Caption: General deprotection reaction scheme.

Method A: Catalytic Hydrogenolysis (H₂ Balloon)

This protocol is a standard, highly effective method but requires strict adherence to safety procedures for handling hydrogen gas and the pyrophoric catalyst.[7]

Protocol:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)oxane-4-carboxylic acid (1.0 eq).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%). The catalyst should be handled while wet to mitigate its pyrophoric nature.[6]

-

Solvent Addition: Add a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) to a concentration of approximately 0.1 M.[4]

-

Inerting: Seal the flask with a septum. Connect the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.[4]

-

Hydrogenation: Replace the nitrogen source with a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure a hydrogen atmosphere.[4]

-

Reaction: Stir the mixture vigorously at room temperature (25 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once complete, carefully purge the flask with nitrogen three times. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst is highly flammable and should be kept wet with water and disposed of in a dedicated waste container.[7]

-

Isolation: Wash the Celite® pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the crude 4-hydroxyoxane-4-carboxylic acid, which can be purified by recrystallization or chromatography if necessary.

Method B: Catalytic Transfer Hydrogenation (CTH)

This protocol offers a safer alternative by avoiding hydrogen gas. Ammonium formate is a common and effective hydrogen donor.[3]

Protocol:

-

Preparation: In a round-bottom flask, dissolve 4-(benzyloxy)oxane-4-carboxylic acid (1.0 eq) in methanol (approx. 0.1 M).

-

Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 eq).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).

-

Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C to increase the reaction rate.

-

Monitoring: Monitor the reaction by TLC or LC-MS. Effervescence (CO₂ evolution) may be observed.

-

Workup and Isolation: Follow steps 8 and 9 from Method A. The workup is identical, involving filtration through Celite® and removal of the solvent.

Method C: Lewis Acid-Mediated Deprotection (BCl₃)

This method is suitable for substrates that cannot tolerate reductive conditions. It requires anhydrous technique and careful handling of the corrosive Lewis acid.

Protocol:

-

Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-(benzyloxy)oxane-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (2-3 eq) dropwise.[1]

-

Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C or room temperature as needed.

-

Monitoring: Monitor the reaction by TLC or LC-MS after quenching a small aliquot with methanol.

-

Quenching: Once complete, slowly and carefully quench the reaction by adding methanol at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography.

Comparative Data Summary

| Method | Reagents | Typical Temp. | Pros | Cons | Est. Yield |

| A: Hydrogenolysis | H₂ (balloon), 10% Pd/C | Room Temp. | High yield, clean, simple byproducts | Requires H₂ handling, pyrophoric catalyst | >95% |

| B: CTH | HCOONH₄, 10% Pd/C | Room Temp. - 60 °C | Safer (no H₂ gas), effective | May require heating, byproduct salts | >90% |

| C: Lewis Acid | BCl₃, DCM | -78 °C to RT | Orthogonal to reduction | Requires anhydrous/inert conditions, corrosive reagents, cryogenic temps | 80-92%[1] |

Experimental Workflow and Safety

Workflow for Catalytic Hydrogenolysis

The general workflow for a hydrogenation reaction involves careful setup, execution, and workdown to ensure both safety and success.

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. njhjchem.com [njhjchem.com]

- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 7. chem.uci.edu [chem.uci.edu]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. sarponggroup.com [sarponggroup.com]

- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. thaiscience.info [thaiscience.info]

- 15. academic.oup.com [academic.oup.com]

- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. reddit.com [reddit.com]

- 21. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 22. Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions [scirp.org]

- 23. sciforum.net [sciforum.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. uwindsor.ca [uwindsor.ca]

Application Note: Precision Hydrogenolysis of 4-(Benzyloxy)oxane-4-carboxylic Acid

Abstract & Strategic Significance

The 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid motif is a high-value pharmacophore, serving as a polar, non-aromatic bioisostere for phenyl rings and a critical scaffold in the synthesis of muscarinic receptor antagonists and matrix metalloproteinase inhibitors.

This application note details the catalytic hydrogenolysis of 4-(benzyloxy)oxane-4-carboxylic acid . Unlike simple benzyl ether cleavages, this substrate presents unique solubility and steric challenges due to the geminal disubstitution at the C4 position. This protocol utilizes a heterogeneous Palladium on Carbon (Pd/C) system optimized for safety, turnover frequency (TOF), and quantitative yield , eliminating the need for harsh Lewis acids that can degrade the sensitive acetal-like environment of the oxane ring.

Reaction Mechanism & Critical Parameters[1]

Mechanistic Pathway

The transformation proceeds via a heterogeneous surface mechanism. The rate-limiting step is often the adsorption of the bulky substrate onto the catalyst surface, hindered by the geminal 4-carboxylic acid group.

-

Adsorption: The benzyl phenyl ring coordinates to the Pd surface.

-

Oxidative Addition: Surface hydrides (Pd-H) insert into the benzylic C-O bond.

-

Reductive Elimination: Toluene is released as a byproduct.

-

Desorption: The free 4-hydroxy acid is released.

Visualization of the Reaction Pathway

Figure 1: Mechanistic flow of heterogeneous hydrogenolysis on Palladium surface.

Experimental Protocol

Materials & Equipment

-

Substrate: 4-(benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv).

-

Catalyst: 10% Pd/C, wet support (Degussa type E101 NE/W or equivalent). Note: Wet support (50% H2O) is critical for mitigating fire hazards.

-

Solvent: Methanol (HPLC Grade).[1] Rationale: High solubility of the polar carboxylic acid product prevents catalyst encapsulation.

-

Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (40 psi).

-

Filtration: Celite® 545 filter aid.

Safety: The "Wet Catalyst" Rule

CRITICAL SAFETY NOTICE: Dry Pd/C is pyrophoric. It can ignite methanol vapors instantly upon exposure to air.

-

Always use wet Pd/C (approx. 50% water content).

-

Inert Blanket: Flush the reaction vessel with Nitrogen or Argon before adding the catalyst.

-

Addition Order: Add the catalyst to the solvent/substrate mixture under inert gas, OR add a slurry of catalyst in water/toluene to the vessel. Never add dry catalyst to methanol.

Step-by-Step Methodology

Phase A: Reaction Setup

-

Dissolution: In a 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)oxane-4-carboxylic acid (10.0 g, 42.3 mmol) in Methanol (100 mL).

-

Checkpoint: Ensure the solution is clear. If the starting material is stubborn, mild heating (30°C) or sonication is permitted.

-

-

Inerting: Cap the flask with a septum. Evacuate the flask (house vacuum) and backfill with Nitrogen (3 cycles) to remove ambient oxygen.

-

Catalyst Addition: Under a positive flow of Nitrogen, carefully add 10% Pd/C (wet) (1.0 g, 10 wt% loading).

-

Note: For strictly quantitative kinetics, 5-10 mol% Pd is standard, but 10 wt% loading is robust for process scale.

-

Phase B: Hydrogenation[2][3]

-

H2 Introduction: Attach a balloon filled with Hydrogen gas (double-balloon technique recommended for sustained pressure) via a needle through the septum.

-

Purge: Briefly evacuate (carefully, do not boil solvent) and backfill with H2 (3 cycles) to saturate the headspace.

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Agitation: High stir rates (>500 rpm) are essential to overcome mass transfer limitations between the gas, liquid, and solid phases.

-

-

Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM + 1% Acetic Acid) or LC-MS.

-

Endpoint: Disappearance of the UV-active benzyl spot. The product (4-hydroxy acid) is not UV active; visualize using Permanganate (KMnO4) or Hanessian’s Stain . Reaction typically completes in 4–6 hours.

-

Phase C: Workup & Isolation[4]

-

Quenching: Remove H2 source.[5] Flush the system with Nitrogen for 5 minutes.

-

Filtration: Filter the black suspension through a pad of Celite® packed in a sintered glass funnel.

-

Technique: Do not let the filter cake run dry during filtration to prevent sparking. Keep it wet with MeOH.

-

-

Washing: Wash the Celite cake with Methanol (3 x 20 mL) to recover entrained product.

-

Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap, 40°C) to yield the crude product.

-

Purification: The product, 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid , is typically obtained as a white solid in >95% purity. If necessary, recrystallize from Ethyl Acetate/Hexanes.

Operational Workflow Diagram

Figure 2: Operational workflow for the safe hydrogenation of benzyl ethers.

Data Analysis & Expected Results

Quantitative Performance

| Parameter | Specification | Notes |

| Yield | 92% - 99% | Quantitative conversion is typical. |

| Purity (HPLC) | >98% | Minimal byproducts; Toluene is removed in vacuo. |

| Reaction Time | 4 - 6 Hours | Dependent on agitation speed and H2 pressure. |

| Appearance | White crystalline solid | Melting point: 152-154°C (lit). |

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion.

-

Root Cause:[6] Catalyst poisoning (often by trace sulfur or amines) or H2 starvation.

-

Solution: Refill H2 balloon; ensure vigorous stirring. If stalled >24h, filter and add fresh catalyst.

-

-

Problem: Product not precipitating/oiling out.

-

Root Cause:[6] Residual solvent or highly polar nature of the hydroxy-acid.

-

Solution: Azeotrope with Toluene to remove MeOH traces; triturase with cold Diethyl Ether.

-

References

-

BenchChem. (2025).[7] Catalytic Hydrogenolysis for N-Benzyl Deprotection. Retrieved from

-

Organic Chemistry Portal. (2023). Hydrogenolysis of Benzyl Ethers. Retrieved from

-

Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C. Tetrahedron Letters, 36(20), 3465-3468.

-

National Institutes of Health (NIH). (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from

-

University of California, Irvine. (2023). Standard Operating Procedure: Hydrogenation with Pd/C. Retrieved from

Sources

- 1. qualitas1998.net [qualitas1998.net]

- 2. nacatsoc.org [nacatsoc.org]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

Technical Support Center: High-Yield Synthesis of 4-(Benzyloxy)oxane-4-carboxylic Acid

Ticket ID: SYNT-PYR-004 Subject: Optimization of Yield and Purity for Quaternary Oxane Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: Synthesizing 4-(benzyloxy)oxane-4-carboxylic acid (also known as 4-(benzyloxy)tetrahydro-2H-pyran-4-carboxylic acid) involves creating a quaternary carbon center with both an ether linkage and a carboxylic acid.

The Failure Mode: Most researchers attempt the "Bargellini Reaction" (Ketone + CHCl₃ + KOH) to make the hydroxy-acid first, hoping to benzylating later. This is a strategic error. Alkylating a tertiary alcohol adjacent to a carboxylate is kinetically disfavored and results in low yields due to steric hindrance and electrostatic repulsion.

The Solution: The "Cyanohydrin-Ether First" pathway.[1] You must establish the C-O-Bn bond before hydrolyzing to the carboxylic acid. This guide details the optimized TMS-Cyanohydrin Route .

The Optimized Protocol (The "Golden Route")

Phase 1: Formation of the Protected Cyanohydrin

Objective: Convert tetrahydro-4H-pyran-4-one into the silylated cyanohydrin to prevent equilibrium reversion.

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq - Catalyst).

-

Solvent: Dichloromethane (DCM) or neat (solvent-free).

-

Protocol:

-

Dissolve ZnI₂ in the ketone under Argon.

-

Add TMSCN dropwise at 0°C (Exothermic).

-

Stir at Room Temperature (RT) for 2–4 hours.

-

QC Check: IR should show disappearance of ketone C=O (approx. 1715 cm⁻¹) and appearance of nitrile (weak band around 2240 cm⁻¹).

-

Workup: Remove volatiles in vacuo. Use crude for the next step (distillation can degrade the product).

-

Phase 2: One-Pot Desilylation & O-Benzylation (The Critical Step)

Objective: Swap the TMS group for a Benzyl group without reverting to the ketone.

-

Mechanism: Nucleophilic substitution (Sɴ2) on Benzyl bromide by the tertiary alkoxide.

-

Reagents: Benzyl Bromide (BnBr, 1.5 eq), Sodium Hydride (NaH, 60% in oil, 1.5 eq).

-

Solvent: DMF (Anhydrous) or THF/DMF (9:1).

-

Protocol:

-

Dissolve the TMS-cyanohydrin in anhydrous DMF.

-

Cool to -10°C.

-

Critical Action: Add NaH portion-wise. Note: The alkoxide is generated in situ by cleaving the TMS group.

-

Stir for 30 mins to ensure deprotonation/desilylation.

-

Add Benzyl Bromide dropwise.

-

Allow to warm to RT and stir for 12–16 hours.

-

Quench: Pour into ice water. Extract with Ethyl Acetate.[2]

-

Phase 3: Hydrolysis of the Sterically Hindered Nitrile

Objective: Convert the nitrile (-CN) to the acid (-COOH).

-

Challenge: The quaternary center makes the nitrile resistant to hydrolysis. Standard aqueous acid reflux often fails.

-

Reagents: 30% H₂O₂ (Hydrogen Peroxide), NaOH (4N), Ethanol.

-

Protocol (Radziszewski Modification):

-

Dissolve the Benzyloxy-nitrile in Ethanol.

-

Add NaOH (4N, 5.0 eq).

-

Add H₂O₂ (10 eq) dropwise at RT (Caution: Gas evolution).

-

Heat to 60°C for 4 hours (Converts Nitrile

Primary Amide). -

Add solid KOH (5 eq) and heat to reflux (or 100°C in ethylene glycol if reflux fails) to convert Amide

Acid. -

Isolation: Acidify with HCl to pH 2. Extract with DCM.

-

Troubleshooting Center

Issue: "My yield in Step 2 is <10%. I mostly recover the starting ketone."

Diagnosis: Retro-cyanohydrin reaction. Under basic conditions (NaH), the cyanohydrin alkoxide is in equilibrium with the ketone and cyanide anion. If the alkylation is slow, the equilibrium shifts back to the ketone.

-

Fix 1 (Thermodynamic Control): Lower the temperature during the NaH addition (-20°C).

-

Fix 2 (Kinetic Trap): Add the Benzyl Bromide before adding the base, then add NaH very slowly. This ensures that as soon as the alkoxide forms, the electrophile is present to trap it.

-

Fix 3 (Phase Transfer): Switch to Phase Transfer Catalysis .

-

System: 50% NaOH (aq) / Toluene / Tetrabutylammonium bromide (TBAB, 10 mol%).

-

Why: The high concentration of NaOH keeps the organic phase dry, and the ion pair reacts quickly in the organic layer.

-

Issue: "The hydrolysis (Step 3) yields a black tar."

Diagnosis: Harsh acidic hydrolysis strips the benzyl ether (cleavage) or polymerizes the ring.

-

Fix: strictly use Alkaline Hydrolysis . Do not use H₂SO₄/HCl for the hydrolysis step. If the benzyl group is sensitive, ensure the H₂O₂ step is temperature-controlled (do not exceed 60°C).

Issue: "The product is an oil, but it should be a solid."

Diagnosis: Presence of benzyl alcohol (from hydrolysis of excess BnBr) or unreacted amide.